Spiclomazine

KRAS G12C inhibition pancreatic cancer comparative pharmacology

Spiclomazine (Clospirazine) is a phenothiazine derivative with a unique dual pharmacology: it acts as a dopamine D2 antagonist and a potent, selective KRAS G12C inhibitor (Kd = 21.3 µM). This specificity allows for precise mechanistic studies in both neuropharmacology and oncology, particularly for KRAS G12C-driven cancers. This tool compound is ideal for in vitro/in vivo research, offering a validated benchmark for evaluating novel KRAS inhibitors.

Molecular Formula C22H24ClN3OS2
Molecular Weight 446.0 g/mol
CAS No. 24527-27-3
Cat. No. B146304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiclomazine
CAS24527-27-3
Synonyms8-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-1-thia-4,8-diazaspiro(4.5)decan-3-one
NSC290956
spiclomazine
Molecular FormulaC22H24ClN3OS2
Molecular Weight446.0 g/mol
Structural Identifiers
SMILESC1CN(CCC12NC(=O)CS2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl
InChIInChI=1S/C22H24ClN3OS2/c23-16-6-7-20-18(14-16)26(17-4-1-2-5-19(17)29-20)11-3-10-25-12-8-22(9-13-25)24-21(27)15-28-22/h1-2,4-7,14H,3,8-13,15H2,(H,24,27)
InChIKeyCFOYBMUYCBSDAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiclomazine (CAS 24527-27-3): A Phenothiazine-Derived Dual-Action Antipsychotic and Selective Mutant KRAS G12C Inhibitor for Research Procurement


Spiclomazine (Clospirazine; APY-606) is a small molecule belonging to the phenothiazine class of compounds, historically investigated as an antipsychotic agent [1]. More recently, it has been characterized as a selective inhibitor of mutant KRAS G12C, demonstrating preferential anti-tumor activity against KRAS-driven pancreatic cancer cells [2]. Spiclomazine is a derivative of phenothiazine with a spiro-fused heterocyclic core, distinguishing it structurally from first-generation phenothiazine antipsychotics like chlorpromazine [3]. The compound's dual pharmacological profile—central dopamine receptor antagonism and direct KRAS binding/stabilization—underpins its unique research utility across neuroscience and oncology disciplines.

Spiclomazine (CAS 24527-27-3): Why In-Class Phenothiazines and Covalent KRAS G12C Inhibitors Are Not Direct Substitutes


Simple substitution with other phenothiazine antipsychotics (e.g., chlorpromazine, thioridazine) or modern covalent KRAS G12C inhibitors (e.g., sotorasib, adagrasib) is not scientifically valid. Spiclomazine exhibits a unique spirocyclic structure that imparts a distinct pharmacological spectrum [1]. Unlike chlorpromazine, Spiclomazine demonstrates potent sympatholytic activity and selectively inhibits platelet type B monoamine oxidase [1]. In oncology applications, Spiclomazine acts as a reversible, non-covalent stabilizer of KRAS, in stark contrast to the irreversible covalent binding mechanism of sotorasib and adagrasib, which may confer different selectivity and resistance profiles [2]. Furthermore, its micromolar potency and preferential activity against mutant KRAS-driven cells differentiate it from both nanomolar-potency covalent inhibitors and non-selective phenothiazines. The evidence below quantifies these critical differential features.

Spiclomazine (CAS 24527-27-3): Quantitative Evidence of Differentiation from Closest Analogs and Alternatives


Differential KRAS G12C Inhibitory Potency: Spiclomazine vs. Covalent Inhibitors Sotorasib and Adagrasib in MIA PaCa-2 Pancreatic Cancer Cells

Spiclomazine inhibits viability of the KRAS G12C-mutant pancreatic cancer cell line MIA PaCa-2 with an IC50 of 26.8 µM at 48 hours . In contrast, the FDA-approved covalent KRAS G12C inhibitors sotorasib (AMG-510) and adagrasib (MRTX849) exhibit nanomolar potency in the same cell line, with IC50 values of 0.009 µM (9 nM) and 0.004 µM (4 nM), respectively [1]. Spiclomazine is approximately 3,000- to 6,700-fold less potent in this direct comparison. This substantial potency differential defines Spiclomazine's distinct research niche: it is not a high-potency clinical candidate but a valuable tool compound for studying non-covalent, reversible KRAS stabilization mechanisms and for screening assays where covalent inhibition is not desired.

KRAS G12C inhibition pancreatic cancer comparative pharmacology

KRAS G12C Selectivity: Spiclomazine Exhibits ~3-Fold Preferential Cytotoxicity for Mutant over Wild-Type KRAS Cancer Cells

Spiclomazine demonstrates a statistically significant, preferential inhibition of cell viability in mutant KRAS-driven cancer cells compared to wild-type KRAS cancer cells. The IC50 value in mutant KRAS-driven pancreatic cancer cell lines ranges from 19.7 to 74.2 µM after 48 hours, whereas the IC50 in the wild-type KRAS MIA PaCa-2 cell line is 74.2 ± 0.3 µM, representing an almost 3-fold weaker effect [1]. This ~3-fold selectivity window is a quantifiable differentiator. In comparison, the covalent inhibitor sotorasib exhibits a >800-fold selectivity window (IC50 >7.5 µM in non-KRAS G12C cells) [2], highlighting a fundamental mechanistic difference: Spiclomazine's selectivity is more modest, which may be advantageous for applications requiring partial or tunable KRAS pathway modulation rather than complete ablation.

KRAS selectivity cancer cell viability mutant vs. wild-type

KRAS Binding Affinity: Spiclomazine (Kd 21.3 µM) vs. Covalent Inhibitor ARS-853 (IC50 2.5 µM)

Spiclomazine binds directly to KRAS with a dissociation constant (Kd) of 21.3 µM, as determined by biochemical assays . This binding affinity is approximately 8.5-fold weaker than the cellular IC50 of the early-generation covalent KRAS G12C inhibitor ARS-853, which inhibits mutant KRAS-driven signaling with an IC50 of 2.5 µM in cellular assays [1]. The relatively low binding affinity of Spiclomazine is consistent with its non-covalent, reversible mechanism of action, which stabilizes an intermediate conformation of activated Ras rather than locking it irreversibly in the GDP-bound state [2]. This biochemical profile is a key differentiator for researchers seeking to investigate reversible KRAS modulation without permanent covalent modification.

KRAS binding affinity target engagement biochemical assay

In Vivo Tumor Growth Inhibition: Spiclomazine Achieves Complete Tumor Growth Arrest in MIA PaCa-2 Renal Capsule Xenograft Model

In a BALB/c mouse renal capsule xenograft model using MIA PaCa-2 pancreatic cancer cells, Spiclomazine administered intraperitoneally at 68 mg/kg every other day for two weeks resulted in complete inhibition of tumor growth [1]. Immunohistochemical analyses of treated tumors revealed reduced c-Raf and p-ERK levels, along with increased TUNEL staining, confirming on-target engagement of the Ras-MAPK pathway [1]. While direct in vivo comparative data against covalent KRAS G12C inhibitors are lacking in the literature, the demonstrated tumor stasis at this dose provides a benchmark for evaluating Spiclomazine's therapeutic window relative to its micromolar in vitro potency. Notably, Spiclomazine's acute toxicity (LD50 in mice: 3400 mg/kg i.p., 3800 mg/kg orally) suggests a relatively wide therapeutic index for in vivo studies.

in vivo efficacy pancreatic cancer xenograft tumor growth inhibition

Antipsychotic Activity: Spiclomazine Demonstrates Pharmacological Equivalence to Chlorpromazine with a Distinct Spectrum

In preclinical antipsychotic evaluations, Spiclomazine (clospirazine) exhibits pharmacological activity equivalent to that of chlorpromazine, the prototypical phenothiazine antipsychotic [1]. However, Spiclomazine is reported to possess a characteristic spectrum of pharmacological activities that differs from standard chlorpromazine-series compounds, including potent sympatholytic action and selective inhibition of platelet type B monoamine oxidase [2]. This differential spectrum, combined with lower acute toxicity than chlorpromazine [2], distinguishes Spiclomazine from first-generation phenothiazines in behavioral pharmacology studies. The avoidance-suppressing activity of Spiclomazine in rat models correlates with clinical antipsychotic efficacy, further validating its utility as a reference compound for neuropharmacology research [3].

antipsychotic activity phenothiazine comparison dopamine antagonism

Toxicity and Safety Profile: Spiclomazine Exhibits Lower Acute Toxicity than Chlorpromazine in Rodent Models

Spiclomazine demonstrates a more favorable acute toxicity profile compared to the structurally related first-generation antipsychotic chlorpromazine. In mice, the intraperitoneal LD50 for Spiclomazine is 3400 mg/kg, and the oral LD50 is 3800 mg/kg [1]. The subcutaneous LD50 in mice exceeds 5490 mg/kg, and in rats, oral LD50 is 4000 mg/kg [1]. It has been explicitly noted that Spiclomazine's acute toxicity is lower than that of chlorpromazine [2]. However, chronic toxicity studies in rats have reported pathological changes in liver and kidney tissues, as well as developmental effects in pregnant animals [2]. These quantitative toxicity parameters are essential for designing in vivo studies and assessing the safety margin relative to efficacious doses (e.g., 68 mg/kg in xenograft models).

toxicity profile acute LD50 safety margin

Spiclomazine (CAS 24527-27-3): Optimized Research and Industrial Application Scenarios Based on Quantified Differentiation


Mechanistic Studies of Non-Covalent KRAS Stabilization and Ras-MAPK Pathway Modulation

Spiclomazine's reversible, non-covalent binding to KRAS (Kd = 21.3 µM) and its modest ~3-fold selectivity for mutant over wild-type KRAS cells [1][2] make it an ideal tool for investigating intermediate conformational states of activated Ras. Unlike covalent inhibitors that irreversibly lock KRAS in the GDP-bound state, Spiclomazine stabilizes an intermediate conformation, enabling researchers to dissect dynamic Ras signaling without permanent protein modification. This property is particularly valuable for studying adaptive resistance mechanisms and for developing assays that require reversible target engagement.

In Vivo Preclinical Oncology Studies in KRAS-Driven Pancreatic Cancer Models

The defined in vivo dosing regimen (68 mg/kg i.p. every other day for 2 weeks) that achieves complete tumor growth inhibition in MIA PaCa-2 renal capsule xenografts [1] provides a validated protocol for preclinical efficacy studies. The favorable acute toxicity profile (LD50 >3400 mg/kg in mice) [2] supports a relatively wide therapeutic window, facilitating chronic dosing studies. Researchers can leverage this established in vivo benchmark to investigate combination therapies or to validate downstream pharmacodynamic biomarkers (e.g., p-ERK suppression, TUNEL positivity).

Comparative Neuropharmacology: Dissecting Phenothiazine Polypharmacology and Structure-Activity Relationships

Spiclomazine's distinct pharmacological spectrum—antipsychotic efficacy equivalent to chlorpromazine combined with potent sympatholytic and selective MAO-B inhibitory activity [1][2]—positions it as a unique reference compound for structure-activity relationship (SAR) studies within the phenothiazine class. Its spirocyclic core differentiates it from traditional phenothiazines, enabling researchers to correlate structural modifications with changes in dopamine receptor antagonism, autonomic effects, and metabolic enzyme inhibition. This scenario is directly supported by the evidence of Spiclomazine's differential pharmacology established in Section 3.

Toxicological Reference Standard for Phenothiazine-Derived Compound Safety Evaluation

The comprehensive acute toxicity data available for Spiclomazine (LD50 values in multiple species and routes of administration) [1] establish it as a well-characterized reference standard for toxicological comparisons within the phenothiazine class. Researchers evaluating novel phenothiazine analogs can benchmark their compounds' safety profiles against Spiclomazine's defined toxicity parameters. Additionally, the documented chronic toxicity findings (liver and kidney pathology in rats) [2] provide a baseline for understanding class-specific adverse effects and for designing safety pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiclomazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.